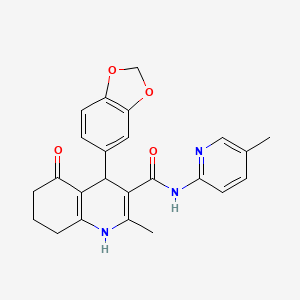
N-(2-cyanophenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, commonly known as CFMS, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a promising candidate for future drug development.
Mécanisme D'action
CFMS acts as a selective inhibitor of several enzymes, including c-Met, Axl, and Mer. These enzymes are involved in various cellular processes, such as cell proliferation, migration, and survival. By inhibiting their activity, CFMS can disrupt these processes and lead to the suppression of disease progression.
Biochemical and Physiological Effects:
CFMS has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. Additionally, CFMS can induce apoptosis, or programmed cell death, in cancer cells, leading to the suppression of tumor growth. CFMS has also been shown to modulate the immune system by inhibiting the activity of immune cells, leading to the reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CFMS has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for research. However, CFMS can be challenging to synthesize, and its effects can vary depending on the cell type and disease model used. Additionally, CFMS may have off-target effects, leading to unintended consequences.
Orientations Futures
CFMS has significant potential for future drug development, with several directions for further research. These include the optimization of its synthesis method, the identification of new targets for inhibition, and the development of more potent and selective inhibitors. Additionally, CFMS could be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of resistance. Further research is needed to fully understand the potential of CFMS in disease treatment.
Conclusion:
In conclusion, CFMS is a promising small molecule inhibitor with significant potential for future drug development. Its mechanism of action and biochemical and physiological effects make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Further research is needed to fully understand its potential and optimize its use in disease treatment.
Méthodes De Synthèse
CFMS can be synthesized through a multi-step process involving the reaction of 2-cyanophenylboronic acid with 4-fluoro-3-nitrobenzoic acid, followed by reduction and sulfonation. This method has been optimized to produce high yields of CFMS with excellent purity, making it a reliable method for large-scale production.
Applications De Recherche Scientifique
CFMS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that CFMS can inhibit the activity of several enzymes, including kinases and proteases, which play critical roles in disease progression. This inhibition can lead to the suppression of tumor growth, the reduction of inflammation, and the modulation of the immune system.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c19-15-6-5-13(18(23)21-16-4-2-1-3-14(16)12-20)11-17(15)27(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOWFEDDXSPQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5030888.png)
![N-[(4-methylphenyl)sulfonyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5030896.png)
![7-[(2,5-dimethylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5030911.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5030935.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5030943.png)

![N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5030953.png)
![N,N-diethyl-2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanamine dihydrochloride](/img/structure/B5030962.png)
![4-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5030974.png)

![ethyl 7-chloro-8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B5030984.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5030986.png)
![5-acetyl-4-(3-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5030987.png)